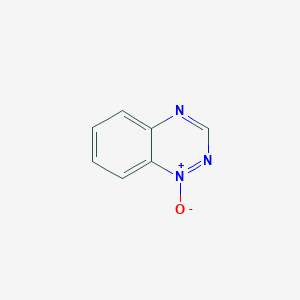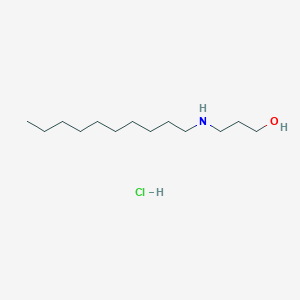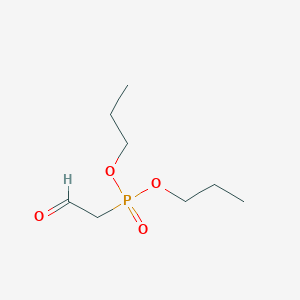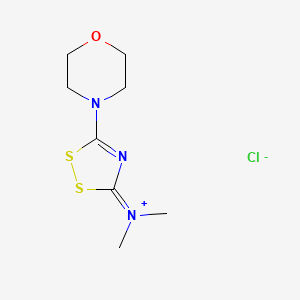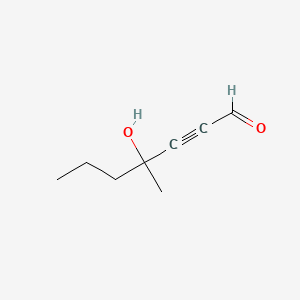
4-Hydroxy-4-methyl-2-heptynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-2-heptynal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a heptynal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-heptynal can be achieved through several methods. One common approach involves the aldol condensation of acetone with propargyl aldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and subsequent steps may require catalysts like palladium or platinum for selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of ion exchange resins and magnesium hydroxide as mixed catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-2-heptynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4-Hydroxy-4-methyl-2-heptynoic acid.
Reduction: 4-Hydroxy-4-methyl-2-heptynol.
Substitution: Depending on the substituent, various derivatives can be formed.
Scientific Research Applications
4-Hydroxy-4-methyl-2-heptynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-2-heptynal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical processes. The compound’s reactivity is largely determined by the presence of the triple bond, which can undergo addition reactions with electrophiles and nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
4-Hydroxy-4-methyl-2-pentanol: A related alcohol with similar reactivity but different physical properties.
Uniqueness
The presence of the triple bond in the heptynal structure allows for unique chemical transformations that are not possible with compounds like 4-Hydroxy-4-methyl-2-pentanone .
Properties
CAS No. |
58678-94-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-hydroxy-4-methylhept-2-ynal |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 |
InChI Key |
KLJUFRONANNLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


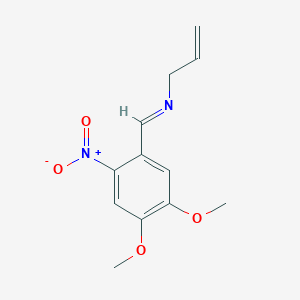

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
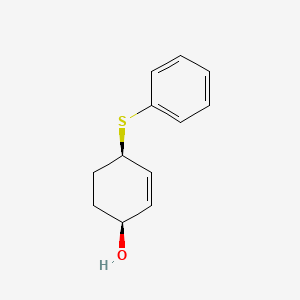
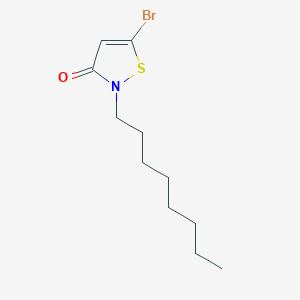
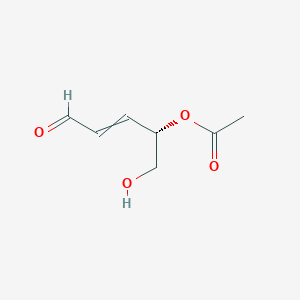
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
